molecular formula C21H25N5O3 B2749063 3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900281-20-1

3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2749063
CAS No.: 900281-20-1
M. Wt: 395.463
InChI Key: LXFGRGCHKOLVHV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione consists of a fused six-membered pyrimidine ring and a five-membered imidazole ring. Four nitrogen atoms exist in positions 1, 3, 7, and 9. The compound is attached to a pentose through the ninth nitrogen atom to form a nucleoside. Notably, positions 3 and 7 are electron-rich and susceptible to electrophilic attack, while positions 2, 6, and 8 are susceptible to nucleophilic attack .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been focused on the synthesis and characterization of mesoionic purinone analogs, including the broader family of imidazo[1,2-c]pyrimidine-2,7-diones, which are related to purine-2,8-dione derivatives. These compounds exhibit interesting chemical properties, such as existing predominantly in specific tautomeric forms and undergoing hydrolytic ring-opening reactions. Such studies lay the groundwork for further exploration of their utility in various scientific applications (Coburn & Taylor, 1982).

Pharmacological Potential

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has been synthesized, showcasing a range of affinities for serotoninergic and dopaminergic receptors. These compounds are being explored for their potential antidepressant and anxiolytic-like activities, indicating a significant interest in imidazo[2,1-f]purine derivatives for mental health applications (Zagórska et al., 2015).

Receptor Affinity and Molecular Docking Studies

The detailed molecular studies on novel arylpiperazinylalkyl purine-2,4-diones reveal their interaction dynamics with serotonin and dopamine receptors, providing insights into their potential therapeutic applications. Docking studies have shown that substituents at specific positions on the imidazo[2,1-f]purine system can significantly influence receptor affinity and selectivity, highlighting the compound's versatility in drug design (Zagórska et al., 2015).

Antiviral and Antihypertensive Activities

Purine derivatives have also been examined for their antiviral and antihypertensive activities. The synthesis of 7,8-polymethylenepurine derivatives and subsequent evaluation for these activities underscore the potential of imidazo[2,1-f]purine analogs in treating various diseases beyond psychiatric disorders (Nilov et al., 1995).

Properties

IUPAC Name

2-(2-methoxyethyl)-4,7,8-trimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(23(3)21(28)25(19(17)27)12-13-29-4)22-20(26)24(14)11-10-16-8-6-5-7-9-16/h5-9H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFGRGCHKOLVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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